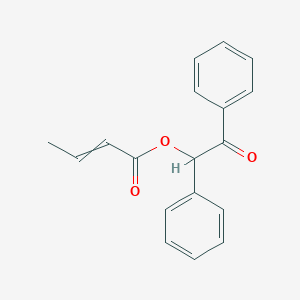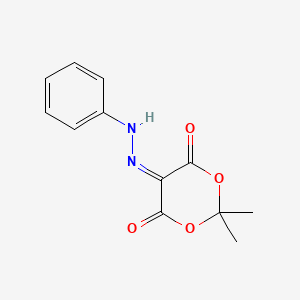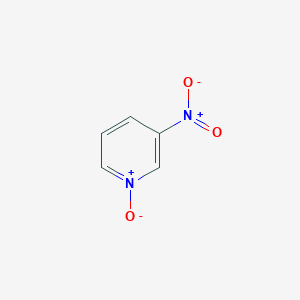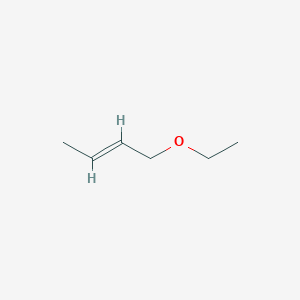
2-Butenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenyl ethyl ether is an organic compound with the molecular formula C6H12O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. The structure of this compound includes a butenyl group (a four-carbon chain with a double bond) and an ethyl group (a two-carbon chain) connected by an oxygen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Butenyl ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting ethanol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with 1-bromo-2-butene to form this compound .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the most practical method .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenyl ethyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Reduction: Ethers are generally resistant to reduction.
Substitution: Ethers can undergo substitution reactions, particularly acidic cleavage.
Common Reagents and Conditions
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.
Major Products Formed
Acidic Cleavage: The major products are an alcohol and an alkyl halide.
Claisen Rearrangement: The major product is an o-allylphenol or a γ,δ-unsaturated ketone or aldehyde.
Applications De Recherche Scientifique
2-Butenyl ethyl ether has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butenyl ethyl ether in chemical reactions involves the interaction of its ether oxygen with various reagents. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated via an S_N2 or S_N1 mechanism . In Claisen rearrangement, the reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: A simple symmetrical ether with two ethyl groups.
1-Butenyl methyl ether: Similar to 2-Butenyl ethyl ether but with a methyl group instead of an ethyl group.
2-Butenyl methyl ether: Similar to this compound but with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its unsymmetrical structure and the presence of a double bond in the butenyl group. This double bond allows for additional reactivity, such as the Claisen rearrangement, which is not possible with simple symmetrical ethers .
Propriétés
Numéro CAS |
1476-06-8 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-1-ethoxybut-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
Clé InChI |
NDYRMWZHBBMBGD-HWKANZROSA-N |
SMILES isomérique |
CCOC/C=C/C |
SMILES canonique |
CCOCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


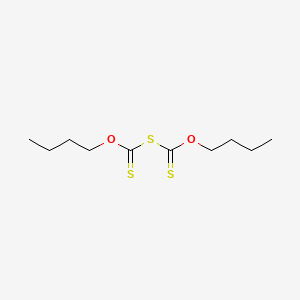
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
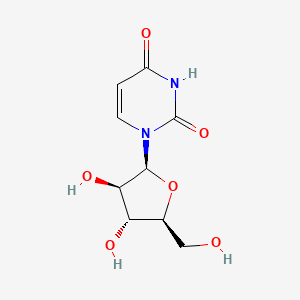

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
